

1-bromo-3-phenoxybenzene molecular weight and formula

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Compound of Interest

Compound Name: 1-Bromo-3-phenoxybenzene

Cat. No.: B129693

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An In-depth Technical Guide to **1-bromo-3-phenoxybenzene** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-bromo-3-phenoxybenzene**, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its fundamental properties, a representative synthetic protocol, and its application in modern drug discovery.

Core Molecular Data

1-bromo-3-phenoxybenzene is an aromatic ether derivative. Its chemical structure features a bromine atom and a phenoxy group attached to a benzene ring at the meta position. This substitution pattern makes it a versatile building block in the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative data for **1-bromo-3-phenoxybenzene** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₁₂ H ₉ BrO	[1][2]
Molecular Weight	249.10 g/mol	[1][2][3]
CAS Number	6876-00-2	[1][2]

Synthetic Applications and Experimental Protocols

The bromine atom in **1-bromo-3-phenoxybenzene** serves as a reactive site, making it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex molecular frameworks for novel drug candidates.[4]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide like **1-bromo-3-phenoxybenzene**. This reaction is a powerful method for forming biaryl structures, which are common motifs in pharmaceuticals.

Objective: To synthesize a 3-phenoxy-biphenyl derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

- **1-bromo-3-phenoxybenzene**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
- Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
- Inert gas (Nitrogen or Argon)

- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Drying agent (e.g., Na_2SO_4 or MgSO_4)
- Silica gel for column chromatography

Procedure:

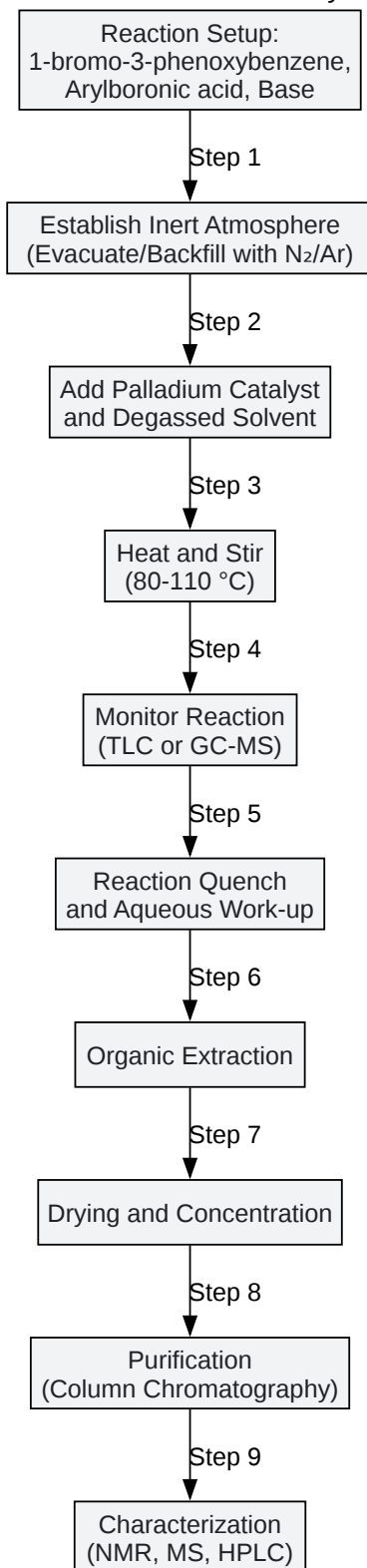
- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add **1-bromo-3-phenoxybenzene** (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
- **Catalyst and Solvent Addition:** Under a positive flow of inert gas, add the palladium catalyst (0.01-0.05 equivalents). Then, add the degassed solvent system via syringe.
- **Reaction Conditions:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
- **Purification:** Combine the organic layers, wash with brine, and dry over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

- Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and HPLC.^{[5][6]}

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the experimental protocol and a representative reaction scheme.

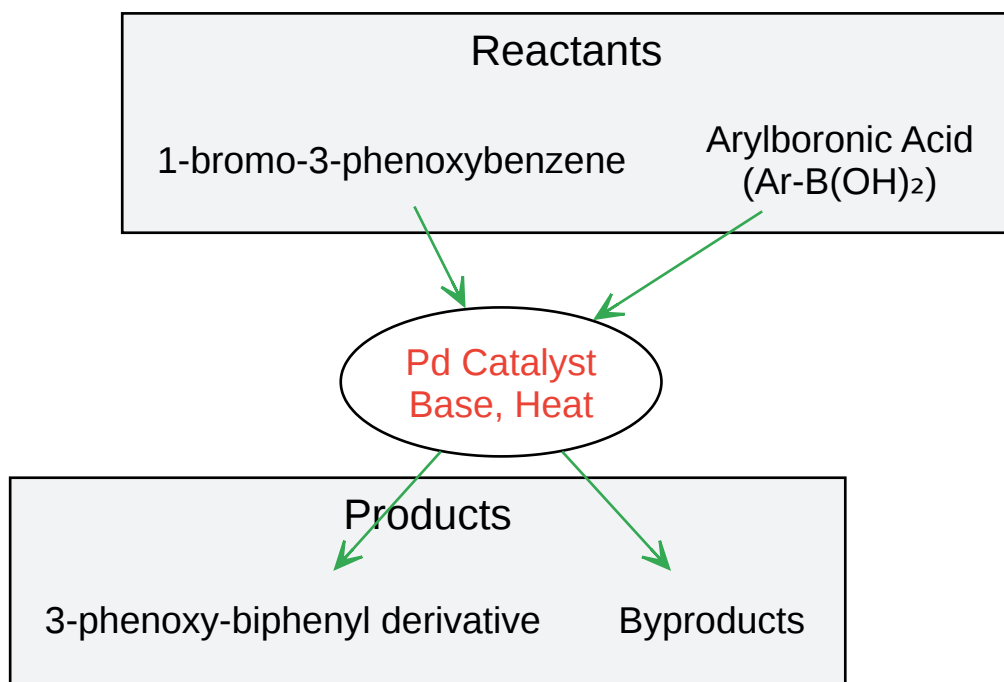
Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: A flowchart of the Suzuki-Miyaura cross-coupling experimental workflow.

General Scheme for Suzuki-Miyaura Reaction



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Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling reaction.

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